N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide
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Overview
Description
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: This step involves the alkylation of the benzothiazole core using tert-butyl halides in the presence of a base.
Attachment of the Chlorophenoxy Acetamide Moiety: This can be done through nucleophilic substitution reactions where the chlorophenoxy acetamide is introduced to the benzothiazole core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine
Antimicrobial Agents: Benzothiazole derivatives have shown promise as antimicrobial agents.
Anticancer Research: Some derivatives are being studied for their potential anticancer properties.
Industry
Agriculture: These compounds can be used as pesticides or herbicides.
Pharmaceuticals: They are explored for various therapeutic applications.
Mechanism of Action
The mechanism of action of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its diverse biological activities.
2-Chlorophenoxy Acetamide: A related compound with similar functional groups.
Uniqueness
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide is unique due to the combination of the benzothiazole core with the chlorophenoxy acetamide moiety, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C19H23ClN2O2S |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C19H23ClN2O2S/c1-19(2,3)12-8-9-14-16(10-12)25-18(21-14)22-17(23)11-24-15-7-5-4-6-13(15)20/h4-7,12H,8-11H2,1-3H3,(H,21,22,23) |
InChI Key |
BFTSKTMUKBXEIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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